molecular formula C10H12FNO3 B8028385 1-Fluoro-2-methyl-4-nitro-5-propoxybenzene

1-Fluoro-2-methyl-4-nitro-5-propoxybenzene

Cat. No.: B8028385
M. Wt: 213.21 g/mol
InChI Key: AAKJJTMEZCOFJW-UHFFFAOYSA-N
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Description

1-Fluoro-2-methyl-4-nitro-5-propoxybenzene is an organic compound with the molecular formula C10H12FNO3 It is a derivative of benzene, characterized by the presence of a fluorine atom, a methyl group, a nitro group, and a propoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Fluoro-2-methyl-4-nitro-5-propoxybenzene can be synthesized through a multi-step process involving the introduction of functional groups onto the benzene ring. One common method involves the nitration of 1-fluoro-2-methyl-5-propoxybenzene, followed by purification to obtain the desired product. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to introduce the nitro group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactions with optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-Fluoro-2-methyl-4-nitro-5-propoxybenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic Substitution: Substituted benzene derivatives depending on the nucleophile used.

    Reduction: 1-Fluoro-2-methyl-4-amino-5-propoxybenzene.

    Oxidation: 1-Fluoro-2-carboxy-4-nitro-5-propoxybenzene.

Scientific Research Applications

1-Fluoro-2-methyl-4-nitro-5-propoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-fluoro-2-methyl-4-nitro-5-propoxybenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity to various targets. The propoxy group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1-Fluoro-2-nitro-4-propoxybenzene: Similar structure but lacks the methyl group.

    1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene: Similar structure but has a methoxy group instead of a propoxy group.

    1,4-Difluoro-2-methyl-5-nitrobenzene: Contains two fluorine atoms and lacks the propoxy group.

Uniqueness

1-Fluoro-2-methyl-4-nitro-5-propoxybenzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the propoxy group differentiates it from other similar compounds, potentially offering unique applications in various fields.

Properties

IUPAC Name

1-fluoro-2-methyl-4-nitro-5-propoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO3/c1-3-4-15-10-6-8(11)7(2)5-9(10)12(13)14/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAKJJTMEZCOFJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C(=C1)F)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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